molecular formula C27H35NO8 B2907726 2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate CAS No. 318466-07-8

2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate

Cat. No.: B2907726
CAS No.: 318466-07-8
M. Wt: 501.576
InChI Key: SXIQIMCXGYMEBL-UHFFFAOYSA-N
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Description

2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate is a polyfunctional organic compound characterized by three ester groups (tert-butyl and two ethyl esters), a central ethanetricarboxylate backbone, and a benzylamino substituent bearing a 4-methoxyphenoxy moiety.

Properties

IUPAC Name

2-O-tert-butyl 1-O,1-O-diethyl 2-[[4-(4-methoxyphenoxy)phenyl]methylamino]ethane-1,1,2-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO8/c1-7-33-24(29)22(25(30)34-8-2)23(26(31)36-27(3,4)5)28-17-18-9-11-20(12-10-18)35-21-15-13-19(32-6)14-16-21/h9-16,22-23,28H,7-8,17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIQIMCXGYMEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OC(C)(C)C)NCC1=CC=C(C=C1)OC2=CC=C(C=C2)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the ester groups can produce diols .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Key Functional Groups Structural Highlights
Target compound Tert-butyl ester, ethyl esters, benzylamino group, 4-methoxyphenoxy ether Three ester groups; bulky tert-butyl group; aromatic ether-linked methoxy substituent
Tetramethyl triazole derivative Methoxycarbonyl esters, triazole ring, tosyl groups Triazole core; multiple electron-withdrawing esters; sulfonamide linkages
2(3)-tert-butyl-4-hydroxyanisole (BHA) Phenolic hydroxyl, tert-butyl, methoxy Simple phenolic antioxidant; tert-butyl enhances stability and lipophilicity
Patent benzaldehyde derivative Tert-butoxycarbonyl, methoxyethyl, benzaldehyde Benzaldehyde scaffold; methoxyethyl amine; tert-Boc protecting group

Research Findings and Discussion

Role of tert-Butyl Groups :
The tert-butyl group in the target compound and BHA enhances metabolic stability and lipophilicity, facilitating membrane penetration. In BHA, this group contributes to enzyme induction (e.g., glutathione S-transferase), suggesting the target compound may similarly influence detoxification pathways.

Methoxy Substituents: The 4-methoxyphenoxy group in the target compound mirrors the methoxy groups in BHA and the patent derivative .

Ester Functionality :
The triester backbone of the target compound contrasts with the diester-triazole system in . While the latter’s esters are electron-withdrawing (affecting reactivity), the target’s tert-butyl and ethyl esters likely improve stability and modulate hydrolysis rates.

Synthetic Efficiency : The 74% yield of the triazole derivative highlights the efficiency of cycloaddition strategies. For the target compound, analogous stepwise coupling (e.g., tert-Boc protection ) may be required to manage steric hindrance from the tert-butyl group.

Q & A

Q. What synthetic routes are recommended for preparing 2-(tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves a multi-step approach:

  • Step 1: Protection of carboxylic acid groups using tert-butyl and ethyl esters via N,N'-dicyclohexylcarbodiimide (DCC)-mediated coupling .
  • Step 2: Introduction of the benzylamino group via nucleophilic substitution or reductive amination. Optimize pH (7–9) and temperature (40–60°C) to minimize side reactions .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Critical Factors:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts: Use of p-toluenesulfonic acid accelerates esterification .
  • Yield Optimization: Yields typically range from 45–65%, with excess reagents (1.2–1.5 eq) improving conversion .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Combine analytical techniques for robust characterization:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm tert-butyl (δ 1.2–1.4 ppm) and methoxyphenoxy (δ 3.8 ppm) groups .
    • 13C NMR: Identify carbonyl carbons (δ 165–175 ppm) and ester linkages .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Verify molecular ion ([M+H]+) and rule out impurities (e.g., unreacted intermediates) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Data Interpretation Tip: Compare retention times and spectral data with structurally analogous compounds (e.g., tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate) to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

Methodological Answer: Adopt a split-plot design to evaluate stability:

  • Factors:
    • Main Plot: pH (3, 7, 11) adjusted with buffer solutions.
    • Sub-Plot: Temperature (25°C, 40°C, 60°C) .
  • Replicates: 4 replicates per condition, with 5 samples each .
  • Analysis: Monitor degradation via HPLC at intervals (0, 7, 14 days). Use Arrhenius kinetics to model shelf-life .

Key Findings:

  • The tert-butyl group enhances stability at acidic pH (t1/2 = 28 days at pH 3 vs. 7 days at pH 11) .
  • Elevated temperatures accelerate hydrolysis of ester bonds .

Q. How do structural modifications (e.g., tert-butyl vs. ethyl groups) affect physicochemical properties?

Methodological Answer: Compare analogs using computational and experimental

Compound LogP Solubility (mg/mL) Thermal Stability
Target compound (tert-butyl)3.80.15 (water)Decomposes at 180°C
Ethyl analog2.90.45 (water)Decomposes at 150°C
Methyl 2-(4-formylphenoxy)acetate1.71.2 (water)Decomposes at 130°C

Insights:

  • The tert-butyl group increases hydrophobicity (LogP) but reduces aqueous solubility .
  • Bulkier substituents improve thermal stability by steric hindrance .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Address discrepancies through:

  • Systematic Meta-Analysis: Aggregate data from in vitro and in vivo studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) or dosage .
  • Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., 48-hour exposure, serum-free media) .
  • Mechanistic Studies: Use molecular docking to compare binding affinities with biological targets (e.g., kinase enzymes) and validate via surface plasmon resonance (SPR) .

Case Study: Conflicting IC50 values (5 µM vs. 12 µM) for kinase inhibition were resolved by identifying assay interference from DMSO (>0.1% v/v) .

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